

Eplerenone-d3: A Technical Guide to its Chemical Properties, Structure, and Analytical Applications

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Compound of Interest

Compound Name: Eplerenone-d3

Cat. No.: B10820207

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Introduction: **Eplerenone-d3** is the deuterium-labeled analog of Eplerenone, a selective aldosterone receptor antagonist.[1][2] Due to its isotopic labeling, **Eplerenone-d3** serves as an excellent internal standard for the quantification of Eplerenone in biological matrices using mass spectrometry-based assays, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[2][3] Its use is critical in pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies to ensure accurate and precise measurements.[2][4] This guide provides a comprehensive overview of the chemical properties, structure, and common experimental applications of **Eplerenone-d3**.

Chemical and Physical Properties

Eplerenone-d3 is a white to off-white crystalline powder.[5][6] It is characterized by the incorporation of three deuterium atoms in the methyl ester group, which results in a molecular weight difference that is readily distinguishable from the unlabeled parent drug by mass spectrometry.[3]

Table 1: General Chemical Properties of **Eplerenone-d3**

Property	Value	Source
Molecular Formula	C₂₄H₂₇D₃O₆	[3][7]
Molecular Weight	417.5 g/mol	[3][8]
Appearance	White solid	[6][9]
Unlabeled CAS Number	107724-20-9	[6][9]
Isotopic Enrichment	≥98-99% Deuterated Forms	[3][9]

| Synonyms | Epoxymexrenone-d3, (+)-Eplerenone-d₃, Inspra-d3 |[3][9] |

Table 2: Computed Physicochemical Properties of **Eplerenone-d3**

Property	Value	Reference
Exact Mass	417.22306891 Da	[8]
Monoisotopic Mass	417.22306891 Da	[8]
XLogP3	1.4	[8]
Hydrogen Bond Donor Count	0	[8]
Hydrogen Bond Acceptor Count	6	[8]
Rotatable Bond Count	2	[8]

| Topological Polar Surface Area | 82.2 Å² [8] |

Chemical Structure

Eplerenone is a steroid-based compound featuring a gamma-lactone ring and an epoxy group. The deuterium labeling in **Eplerenone-d3** is specifically on the 7-methyl ester group.[3]

- IUPAC Name: trideuteriomethyl (2S,9R,10R,11S,14R,15S,17R)-2,15-dimethyl-5,5'-dioxospiro[18-oxapentacyclo[8.8.0.0^{1,17}.0^{2,7}.0^{11,15}]octadec-6-ene-14,2'-oxolane]-9-carboxylate[8]
- SMILES:[2H]C([2H])([2H])OC(=O)[C@@H]1CC2=CC(=O)CC[C@@]2(C34[C@@H]1[C@@H]5CC[C@]6([C@]5(C[C@H]3O4)C)CCC(=O)O6)C[8]
- InChI:InChI=1S/C24H30O6/c1-21-7-4-14(25)10-13(21)11-15(20(27)28-3)19-16-5-8-23(9-6-18(26)30-23)22(16,2)12-17-24(19,21)29-17/h10,15-17,19H,4-9,11-12H2,1-3H3/t15-,16+,17-,19+,21+,22+,23-,24-/m1/s1/i3D3[8]

Experimental Protocols

Eplerenone-d3 is primarily used as an internal standard in quantitative bioanalytical methods. Below is a representative protocol for its use in an LC-MS/MS bioequivalence study.

Protocol: Quantification of Eplerenone in Human Plasma using LC-MS/MS with **Eplerenone-d3** as an Internal Standard

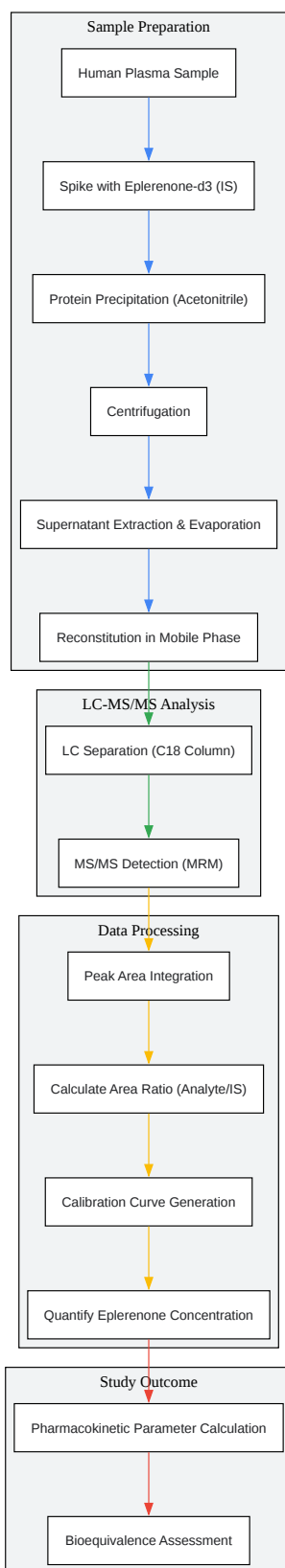
- Preparation of Stock and Working Solutions:
 - Prepare a primary stock solution of Eplerenone and **Eplerenone-d3** (internal standard, IS) in a suitable organic solvent (e.g., methanol or acetonitrile) to a concentration of 1 mg/mL.
 - From these stock solutions, prepare a series of working solutions of Eplerenone for calibration standards and quality control (QC) samples by serial dilution.

- Prepare a working solution of **Eplerenone-d3** at a fixed concentration (e.g., 100 ng/mL).
- Sample Preparation (Protein Precipitation):
 - Aliquot 100 µL of human plasma (blank, calibration standard, QC, or unknown sample) into a microcentrifuge tube.
 - Add 20 µL of the **Eplerenone-d3** working solution to each tube (except for blank matrix samples) and vortex briefly. This ensures a consistent concentration of the internal standard across all samples.
 - Add 300 µL of cold acetonitrile to precipitate plasma proteins.
 - Vortex the samples vigorously for 1 minute.
 - Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
 - Transfer the supernatant to a clean tube or a 96-well plate for analysis.
 - Evaporate the supernatant to dryness under a gentle stream of nitrogen.
 - Reconstitute the residue in 100 µL of the mobile phase.
- LC-MS/MS Analysis:
 - Liquid Chromatography (LC):
 - Use a C18 reverse-phase column for separation.
 - Employ a gradient elution with a mobile phase consisting of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.
 - The flow rate and gradient program should be optimized to achieve good separation of Eplerenone from matrix components.
 - Mass Spectrometry (MS/MS):
 - Use a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
 - Optimize the MS parameters (e.g., ion spray voltage, temperature, gas flows) for both Eplerenone and **Eplerenone-d3**.
 - Monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for Eplerenone (e.g., m/z 415.2 → 205.1) and **Eplerenone-d3** (e.g., m/z 418.2 → 205.1).

- Data Analysis:
 - Construct a calibration curve by plotting the peak area ratio of Eplerenone to **Eplerenone-d3** against the nominal concentration of the calibration standards.
 - Use a weighted linear regression to fit the calibration curve.
 - Determine the concentration of Eplerenone in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Visualization of Analytical Workflow

The following diagram illustrates the typical workflow for a bioequivalence study of Eplerenone utilizing **Eplerenone-d3** as an internal standard.



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Caption: Workflow for Eplerenone quantification using LC-MS/MS.

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